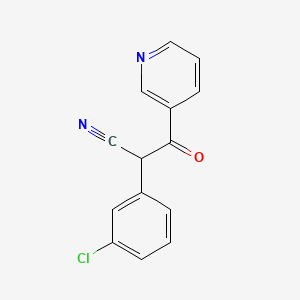

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone

Description

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone is a substituted ethanone featuring a 3-chlorophenyl group, a cyano group, and a 3-pyridinyl moiety. Its molecular formula is C₁₃H₉ClN₂O, with a molecular weight of 235.7 g/mol for its deuterated analog (C₁₃H₆D₄ClNO) .

Laboratory safety protocols for handling this compound emphasize strict adherence to guidelines, including separation of organic/inorganic reagents, proper waste disposal, and use of personal protective equipment .

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUVXMEZYNGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655866 | |

| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114444-10-9 | |

| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone typically involves the reaction of 3-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a cyanide source. One common method is the Knoevenagel condensation, where the aldehydes react with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone is primarily recognized as an impurity in the synthesis of Loratadine, an antihistamine used to treat allergies. Understanding its properties and behavior during synthesis is crucial for improving the purity and efficacy of the final pharmaceutical product.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be involved in multicomponent reactions that yield complex heterocyclic compounds with potential antibacterial and anticancer activities. Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant biological activity against various pathogens and cancer cell lines .

Material Science

Research indicates that compounds similar to 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone are being explored for their photophysical properties, making them suitable candidates for applications in organic electronics and photonic devices. The incorporation of cyano groups often enhances the electronic properties of materials, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The chlorophenyl and pyridinyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several aryl-substituted ethanones and pyridine derivatives. Key analogues include:

Key Observations :

- The 3-chlorophenyl group is a common motif, enhancing lipophilicity and influencing binding to hydrophobic enzyme pockets.

- Dual heterocyclic systems (e.g., pyridinyl-pyridinyl or pyridinyl-quinolinyl) in analogues may enhance π-π stacking interactions in biological targets .

Key Observations :

- Sodium acetate in ethanol is a common base/solvent system for pyridine-thioacetamide reactions .

- The absence of detailed synthesis data for the target compound highlights a gap in the literature, though methods for deuterated analogs (e.g., deuterated pyridinyl groups) suggest isotopic labeling via specialized reagents .

Physicochemical Properties

Comparative physicochemical data reveal trends in solubility, stability, and molecular weight:

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Stability Notes |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone | 235.7 | ~2.1 (estimated) | Insoluble in water | Stable under inert conditions |

| 2-(3-Chlorophenyl)-2-oxoacetic acid | 184.6 | ~1.8 | Slightly soluble | Prone to decarboxylation |

| 2-(2-Pyridinyl)-1-(3-pyridinyl)-1-ethanone | 198.2 | ~1.5 | Moderate in DMSO | Hygroscopic |

Key Observations :

- The cyano group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to oxoacetic acid derivatives.

- Pyridine-containing compounds generally exhibit poor aqueous solubility, necessitating organic solvents for biological assays .

Biological Activity

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone, also known as Loratadine Impurity 43, is a compound with the molecular formula C14H9ClN2O and a molecular weight of 231.68 g/mol. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : 2-(3-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

- CAS Number : 31251-55-5

- Molecular Formula : C14H9ClN2O

- Molecular Weight : 231.68 g/mol

The compound features a cyano group and a chlorophenyl moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone exhibit anticancer properties. For instance, derivatives of cyano-containing compounds have shown promising results against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the induction of apoptosis through the inhibition of anti-apoptotic proteins and modulation of caspases .

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal activities against various strains. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, MIC values for related compounds ranged from 4.69 to 22.9 µM against bacterial strains like Staphylococcus aureus and Escherichia coli. .

Synthesis and Chemical Reactions

The synthesis typically involves the reaction of 3-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a cyanide source, often via Knoevenagel condensation. This method allows for the formation of the desired compound under controlled conditions, optimizing yield and purity .

Case Studies

- Anticancer Activity : A study highlighted that derivatives similar to this compound were effective in inhibiting cell growth in colorectal cancer models, with IC50 values significantly lower than those of conventional chemotherapeutics .

- Antimicrobial Activity : In another study focusing on monomeric alkaloids, compounds with structural similarities exhibited moderate to good antimicrobial activity against various pathogens, providing insights into structure-activity relationships (SAR) that could inform future drug design .

Comparative Analysis

| Compound Name | Structure | Biological Activity | MIC Values |

|---|---|---|---|

| 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone | Structure | Anticancer, Antimicrobial | Varies by strain |

| N-(3-chlorophenyl)-2-cyano-3-(3-pyridinyl)-2-propenamide | Similar | Anticancer | Higher activity than base compound |

| 4-[2-(3-chlorophenyl)-5-(3-pyridinyl)-7-pyrazolo[1,5-a]pyrimidinyl]-(3-furanyl)methanone | Different core structure | Anticancer | Comparable activity |

Q & A

Basic Questions

Q. What are effective synthetic routes for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 3-chlorobenzaldehyde and 3-cyanopyridine derivatives as precursors. A nucleophilic addition-elimination reaction under basic conditions (e.g., NaOEt/EtOH) can form the ketone backbone .

- Step 2 : Introduce the cyano group via a Knoevenagel condensation or nitrile alkylation, using catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance selectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from ethanol to DMF for sluggish reactions) and temperature (50–80°C) to improve yield. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodology :

- NMR : Analyze and NMR spectra for diagnostic signals:

- Pyridinyl protons: δ 8.5–9.0 ppm (aromatic region).

- Chlorophenyl protons: δ 7.2–7.8 ppm (split due to substituents).

- Cyano group: No direct signal but inferred from at ~115–120 ppm .

- IR : Confirm the C≡N stretch at ~2200–2250 cm and ketone C=O at ~1700 cm.

- MS : Use high-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) be employed to predict the electronic properties and reactivity of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to balance accuracy and computational cost .

- Properties Calculated :

- HOMO-LUMO gaps to assess electrophilicity.

- Electrostatic potential maps to identify reactive sites (e.g., cyano group for nucleophilic attacks).

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly when single crystals are challenging to grow?

- Methodology :

- Powder XRD : Use Rietveld refinement (e.g., via GSAS-II) to analyze polycrystalline samples. Pair with synchrotron radiation for enhanced resolution .

- Complementary Techniques : Employ solid-state NMR to probe local bonding environments.

- Software Tools : Use SHELXL for structure solution from partial datasets, leveraging its robustness for small-molecule refinement .

Q. How can biological activity assays be designed to evaluate the compound’s interaction with protein targets?

- Methodology :

- Target Selection : Focus on kinases or cytochrome P450 enzymes, given the pyridinyl group’s affinity for metal-containing active sites .

- Assay Design :

- In vitro : Fluorescence polarization assays with labeled ATP analogs to test kinase inhibition.

- In silico : Molecular docking (AutoDock Vina) to predict binding poses, followed by MD simulations (AMBER) to assess stability .

Q. How should conflicting spectroscopic or chromatographic data be addressed during purity assessment?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.